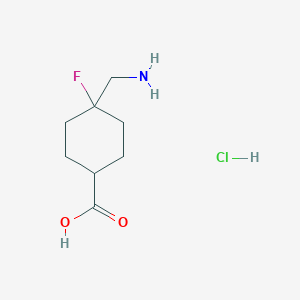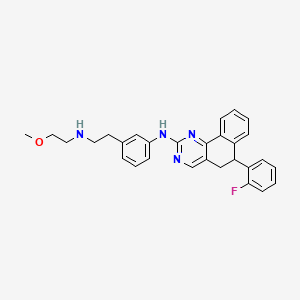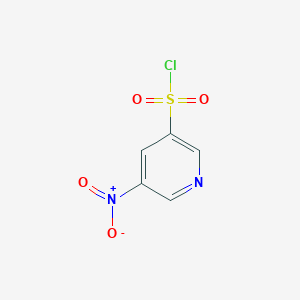![molecular formula C24H28N4O3 B2367567 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide CAS No. 1797571-34-6](/img/structure/B2367567.png)
N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a benzo[d]oxazol-2-yl moiety, have been associated with g-protein-coupled receptor kinases (grk)-2 and -5 . These kinases play crucial roles in cardiovascular diseases .
Mode of Action
Based on its structural similarity to other compounds, it may inhibit grk-2 and -5 . This inhibition could potentially alter the signaling pathways associated with these kinases, leading to therapeutic effects .
Biochemical Pathways
Grk-2 and -5, which are potential targets of this compound, are known to regulate receptor trafficking and signaling . Therefore, the compound could potentially influence these pathways.
Result of Action
If the compound does indeed inhibit grk-2 and -5, it could potentially have therapeutic effects in the treatment of cardiovascular diseases .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been reported to interact with various enzymes and proteins . For instance, some benzoxazole compounds have been identified as inhibitors of G-protein-coupled receptor kinases (GRK)-2 and -5 . The exact nature of these interactions and the specific biomolecules that N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide interacts with remain to be determined.
Cellular Effects
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . They have shown inhibitory effects against various bacterial strains and cancer cell lines
Molecular Mechanism
As mentioned earlier, some benzoxazole derivatives have been found to inhibit GRK-2 and -5 These enzymes play crucial roles in the regulation of G-protein-coupled receptors, which are involved in various cellular signaling pathways
Metabolic Pathways
Benzoxazole derivatives are known to interact with various enzymes and proteins , suggesting that they may be involved in multiple metabolic pathways
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16(2)18-7-9-19(10-8-18)26-23(30)22(29)25-15-17-11-13-28(14-12-17)24-27-20-5-3-4-6-21(20)31-24/h3-10,16-17H,11-15H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCRFFNTZHRGJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
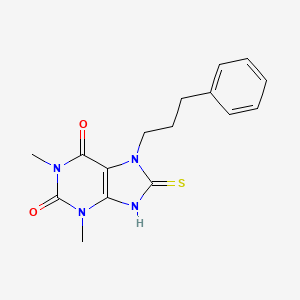
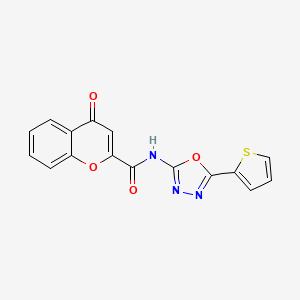
![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2367488.png)

![1-{6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-one](/img/structure/B2367490.png)
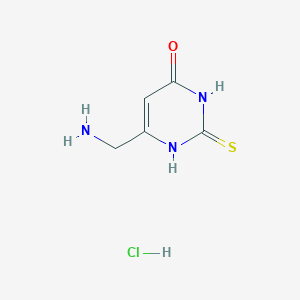
![1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole](/img/structure/B2367494.png)
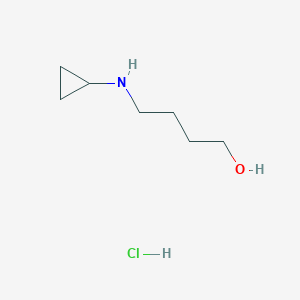

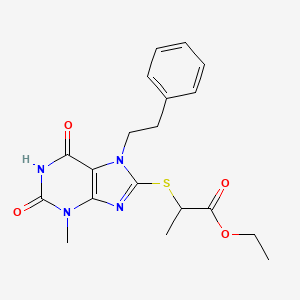
![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2367501.png)
